molecular formula C7H13F3N2O B1479175 3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-amine CAS No. 2098088-37-8

3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-amine

Cat. No.: B1479175
CAS No.: 2098088-37-8
M. Wt: 198.19 g/mol
InChI Key: JSNAABLAIPSVEE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-amine is characterized by a five-membered pyrrolidine ring. This ring is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Environmental Science

PFAS Removal : Amine-containing sorbents, potentially including compounds similar to 3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-amine, offer alternative solutions for PFAS control in municipal water and wastewater treatment. The removal efficiency of PFAS by aminated sorbents depends on electrostatic interactions, hydrophobic interactions, and sorbent morphology, highlighting the importance of designing next-generation sorbents with these factors in mind (Ateia et al., 2019).

Drug Discovery

Pyrrolidine Scaffold : The pyrrolidine ring, a core structure in this compound, is widely used in medicinal chemistry. It enables efficient exploration of the pharmacophore space due to its sp3 hybridization, contributes to stereochemistry, and increases three-dimensional coverage, potentially leading to novel biologically active compounds with target selectivity (Li Petri et al., 2021).

Catalysis

Copper Catalyst Systems : Aminated compounds like this compound may play a role in recyclable copper catalyst systems for C-N bond forming cross-coupling reactions. These systems are crucial for the synthesis of complex organic compounds, with the amine functionality potentially influencing reactivity and selectivity (Kantam et al., 2013).

Materials Science

Metal–Organic Frameworks (MOFs) : Amine-functionalized MOFs, potentially incorporating compounds similar to this compound, have shown promise for CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These materials could be pivotal for environmental remediation and gas separation technologies (Lin et al., 2016).

Biochemical Analysis

Biochemical Properties

3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrrolidine derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) with IC50 values in the range of 1–8 µM . The interaction with COX-2 suggests potential anti-inflammatory properties. Additionally, the trifluoromethyl group enhances the compound’s metabolic stability and lipophilicity, making it a valuable scaffold in medicinal chemistry .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine derivatives can modulate the activity of kinases such as AKT and PKA, which are crucial for cell survival and proliferation . The compound’s impact on these pathways indicates its potential in cancer research and therapy.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with specific biomolecules. It acts as an inhibitor of certain enzymes, such as COX-2, by binding to their active sites and preventing substrate access . This inhibition leads to a decrease in the production of pro-inflammatory mediators. Additionally, the compound’s interaction with kinases like AKT and PKA suggests a role in modulating phosphorylation events critical for cell signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over timeStudies have shown that the compound maintains its activity over extended periods, making it suitable for long-term experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed. For instance, pyrrolidine derivatives have shown dose-dependent inhibition of COX-2, with higher doses leading to increased efficacy but also potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as monoamine oxidases (MAO), which play a role in its metabolism and degradation . The compound’s metabolic stability is enhanced by the trifluoromethyl group, which reduces its susceptibility to enzymatic breakdown .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s lipophilicity aids in its distribution across cell membranes, enhancing its bioavailability.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding its subcellular distribution is crucial for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3N2O/c1-2-13-6(7(8,9)10)3-4-12(11)5-6/h2-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNAABLAIPSVEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCN(C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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